Ethyl 2-(3-fluorophenoxy)acetate
Overview
Description
Synthesis Analysis
The compound 2-(4-fluorophenoxy) acetic acid, which is structurally similar to EFPA, was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone as a solvent .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-fluorophenoxy)acetate is C10H11FO3 . The structure of this compound includes a fluorine atom attached to a phenyl ring, which is further connected to an acetate group via an ether linkage .
Scientific Research Applications
Organic Synthesis
Ethyl 2-(3-fluorophenoxy)acetate is used as a building block in organic synthesis. It can be utilized to introduce the 3-fluorophenoxy moiety into larger molecules. This moiety is significant due to its potential to alter the physical and chemical properties of compounds, such as increasing their metabolic stability or modifying their electronic characteristics .
Agrochemical Development
Ethyl 2-(3-fluorophenoxy)acetate is also instrumental in the development of agrochemicals . It’s a key intermediate in the synthesis of herbicides like pyraflufen-ethyl, which is used to control annual and perennial broadleaf weeds. The mode of action of such herbicides typically involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox), which is crucial for chlorophyll synthesis .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-fluorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDEEISQIAYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567904 | |
Record name | Ethyl (3-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-fluorophenoxy)acetate | |
CAS RN |
777-70-8 | |
Record name | Ethyl 2-(3-fluorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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